molecular formula C9H15N3O B13166331 4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine

4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B13166331
M. Wt: 181.23 g/mol
InChI Key: UVWKIWAYLKRXQU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-(aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C9H15N3O/c1-12(2)8-4-7(6-10)5-9(11-8)13-3/h4-5H,6,10H2,1-3H3

InChI Key

UVWKIWAYLKRXQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=C1)CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-chloropyridine with N,N-dimethylamine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonia to introduce the aminomethyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reagents. Catalysts and solvents may also be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the pyridine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced forms of the pyridine ring or other functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: An unnatural amino acid derivative with antifibrinolytic properties.

    4-(Aminomethyl)indole: Used as a reactant for the preparation of dopamine receptor antagonists and high-affinity ligands for voltage-gated calcium channels.

    Thiophene-Linked 1,2,4-Triazoles: Compounds with antimicrobial and chemotherapeutic profiles.

Uniqueness

4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-(Aminomethyl)-6-methoxy-N,N-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound's structure is characterized by a pyridine ring substituted with an aminomethyl group and a methoxy group at specific positions. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as either an inhibitor or activator, modulating the activity of these targets and leading to diverse biological effects. The exact pathways depend on the specific application and biological context being studied.

1. Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. For instance, compounds containing similar structural motifs have shown significant inhibitory effects against receptor tyrosine kinases (RTKs), which are often implicated in cancer progression. In a study evaluating various derivatives, certain analogs exhibited potent inhibition against kinases such as EGFR and HER-2, with inhibition rates exceeding 90% at low concentrations (10 nM) .

Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases

CompoundTarget KinaseInhibition (%) at 10 nM
Analog 11EGFR91
Analog 13HER-292

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the compound's efficacy in specific applications:

  • Case Study 1: Anti-Alzheimer Potential
    A study focused on the synthesis of novel aryl-substituted derivatives demonstrated that similar compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. The docking studies indicated that these compounds could effectively bind to the active sites of these enzymes, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Case Study 2: Cytotoxicity in Cancer Cell Lines
    Research evaluating the cytotoxic effects of related compounds on hematological and solid tumor cell lines revealed varying degrees of effectiveness. For example, certain derivatives showed IC50 values as low as 5.6 μM against K562 leukemia cells, indicating significant potential for development as anticancer agents .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound have been assessed to predict its viability as a drug candidate. Studies indicate favorable drug-likeness characteristics, which are essential for further development in pharmaceutical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.